molecular formula C12H17BrO2 B12616529 (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol CAS No. 918798-99-9

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol

Cat. No.: B12616529
CAS No.: 918798-99-9
M. Wt: 273.17 g/mol
InChI Key: FBVHSOKKSNXBJC-AXTRIDKLSA-N
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Description

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is a chiral organic compound that features a bromophenyl group attached to a pentane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the bromination of a suitable precursor followed by a series of reduction and substitution reactions to introduce the hydroxyl groups and achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the bromophenyl group can produce a phenyl group.

Scientific Research Applications

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and stereochemical effects on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3S)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol
  • (1S,2S,3R)-1-(4-Chlorophenyl)-2-methylpentane-1,3-diol
  • (1S,2S,3R)-1-(4-Bromophenyl)-2-ethylpentane-1,3-diol

Uniqueness

(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry and the presence of both a bromophenyl group and two hydroxyl groups. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

918798-99-9

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

(1S,2S,3R)-1-(4-bromophenyl)-2-methylpentane-1,3-diol

InChI

InChI=1S/C12H17BrO2/c1-3-11(14)8(2)12(15)9-4-6-10(13)7-5-9/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1

InChI Key

FBVHSOKKSNXBJC-AXTRIDKLSA-N

Isomeric SMILES

CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)Br)O)O

Canonical SMILES

CCC(C(C)C(C1=CC=C(C=C1)Br)O)O

Origin of Product

United States

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